molecular formula C34H34N4O2 B12298494 N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

Cat. No.: B12298494
M. Wt: 530.7 g/mol
InChI Key: CPAOJLSPQZHBDQ-UHFFFAOYSA-N
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Description

N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine: is a complex organic compound known for its unique structure and properties It is derived from acridine, a heterocyclic organic compound, and features two methoxyacridinyl groups attached to a hexane-1,6-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with hexane-1,6-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Uniqueness: N,N-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine is unique due to its specific methoxyacridinyl groups and hexane-1,6-diamine backbone, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .

Properties

Molecular Formula

C34H34N4O2

Molecular Weight

530.7 g/mol

IUPAC Name

N',N'-bis(3-methoxyacridin-9-yl)hexane-1,6-diamine

InChI

InChI=1S/C34H34N4O2/c1-39-23-15-17-27-31(21-23)36-29-13-7-5-11-25(29)33(27)38(20-10-4-3-9-19-35)34-26-12-6-8-14-30(26)37-32-22-24(40-2)16-18-28(32)34/h5-8,11-18,21-22H,3-4,9-10,19-20,35H2,1-2H3

InChI Key

CPAOJLSPQZHBDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N(CCCCCCN)C4=C5C=CC(=CC5=NC6=CC=CC=C64)OC

Origin of Product

United States

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